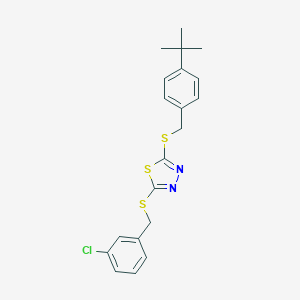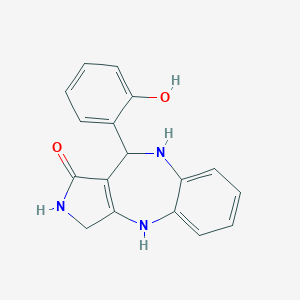
3,4,9,10-Tetrahydro-10-(2-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,9,10-Tetrahydro-10-(2-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, commonly known as THPBD, is a heterocyclic compound with potential therapeutic applications. THPBD has been synthesized and studied for its unique biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of THPBD is not fully understood. However, it is believed that THPBD exerts its effects by binding to DNA and altering gene expression. THPBD has been shown to bind to the minor groove of DNA and form stable complexes, which can lead to changes in gene expression.
Effets Biochimiques Et Physiologiques
THPBD has been shown to have various biochemical and physiological effects. In cancer cells, THPBD has been shown to induce apoptosis by activating caspase-3 and caspase-9 pathways. THPBD has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neurological disorders, THPBD has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
THPBD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. THPBD is also relatively non-toxic, which makes it suitable for in vitro and in vivo experiments. However, THPBD has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. THPBD also has limited bioavailability, which can limit its potential therapeutic applications.
Orientations Futures
There are several future directions for THPBD research. In cancer research, THPBD could be further studied for its potential to inhibit metastasis and enhance the efficacy of chemotherapy. In neurological disorders, THPBD could be studied for its potential to improve cognitive function and reduce neuroinflammation. Additionally, new synthesis methods could be developed to improve the yield and purity of THPBD. Finally, THPBD could be modified to improve its bioavailability and pharmacokinetic properties, which could enhance its therapeutic potential.
Conclusion:
In conclusion, THPBD is a heterocyclic compound with potential therapeutic applications in cancer research and neurological disorders. THPBD has been synthesized and studied for its unique biochemical and physiological effects. THPBD has several advantages for lab experiments, but also has some limitations. There are several future directions for THPBD research, which could enhance its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of THPBD involves a multi-step process that includes the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization, reduction, and oxidation. The final product is THPBD, which has been characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
THPBD has been studied for its potential therapeutic applications in various fields, including cancer research and neurological disorders. In cancer research, THPBD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, THPBD has been studied for its potential to act as a neuroprotective agent by reducing oxidative stress and inflammation.
Propriétés
Numéro CAS |
137987-40-7 |
|---|---|
Nom du produit |
3,4,9,10-Tetrahydro-10-(2-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one |
Formule moléculaire |
C17H15N3O2 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
4-(2-hydroxyphenyl)-2,4,5,10-tetrahydro-1H-pyrrolo[3,4-c][1,5]benzodiazepin-3-one |
InChI |
InChI=1S/C17H15N3O2/c21-14-8-4-1-5-10(14)16-15-13(9-18-17(15)22)19-11-6-2-3-7-12(11)20-16/h1-8,16,19-21H,9H2,(H,18,22) |
Clé InChI |
VVYXODYYBJFRRQ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4O)C(=O)N1 |
SMILES canonique |
C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4O)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



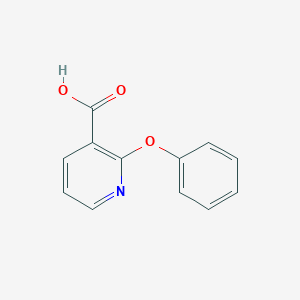

![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
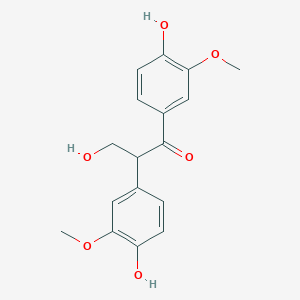
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
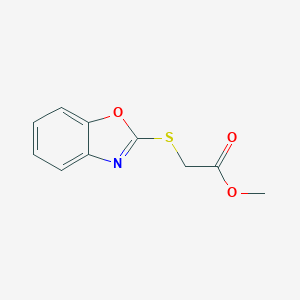
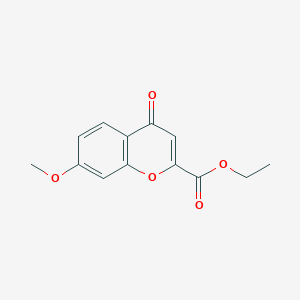
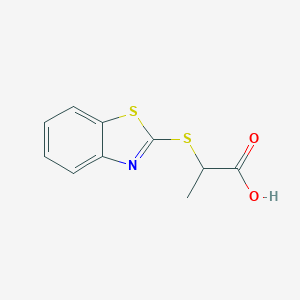
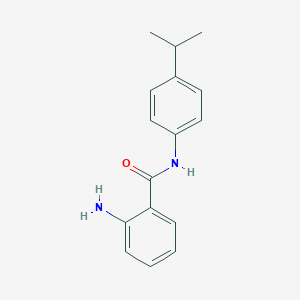

![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)

